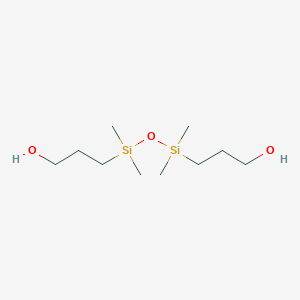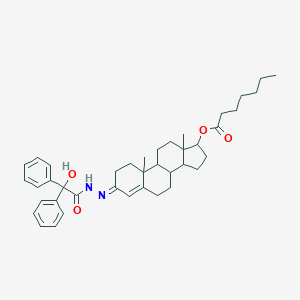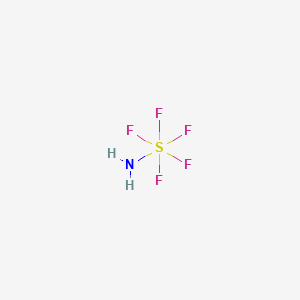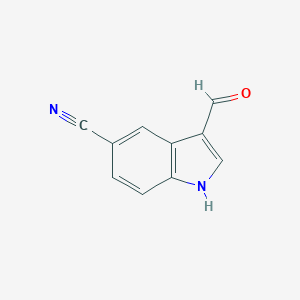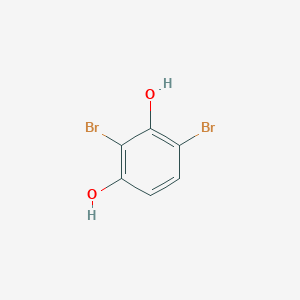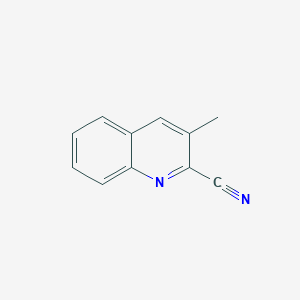
3-Methylquinoline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylquinoline-2-carbonitrile is a chemical compound with the molecular formula C11H8N2 . It is used for research and development purposes .
Synthesis Analysis
Quinoline derivatives, including 3-Methylquinoline-2-carbonitrile, can be synthesized using various methods. One such method involves a one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as a solvent . Another method involves the Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of 3-Methylquinoline-2-carbonitrile consists of a quinoline core, which is a nitrogen-containing heterocycle. This core is functionalized at different positions to allow for varying pharmacological activities of its derivatives .Physical And Chemical Properties Analysis
3-Methylquinoline-2-carbonitrile has a molecular weight of 168.20 g/mol . Its boiling point is 340°C at 760 mmHg . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Aplicaciones Científicas De Investigación
Medicine
Quinoline derivatives, such as 3-Methylquinoline-2-carbonitrile, are utilized in various areas of medicine . They are present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Antimicrobial Activity
Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Anticancer Activity
Quinoline derivatives have been found to have anticancer activity . They are used extensively in the treatment of various types of cancer .
Antimalarial Activity
Quinoline derivatives are known for their antimalarial activity . They have been used extensively in the treatment of malaria .
Antiviral Activity
Quinoline derivatives have been found to have antiviral activity . They are used extensively in the treatment of various viral infections .
Antidepressant and Anticonvulsant Activity
Quinoline derivatives have been found to have antidepressant and anticonvulsant activity . They are used extensively in the treatment of depression and convulsions .
Antihypertensive Activity
Quinoline derivatives have been found to have antihypertensive activity . They are used extensively in the treatment of high blood pressure .
Antiinflammatory and Antioxidant Activity
Quinoline derivatives have been found to have antiinflammatory and antioxidant activity . They are used extensively in the treatment of inflammation and oxidative stress .
Mecanismo De Acción
Target of Action
3-Methylquinoline-2-carbonitrile is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its biological and pharmaceutical activities . . Quinoline derivatives are known to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often related to their targets of action . For example, some quinoline derivatives have been shown to inhibit enzymes involved in DNA synthesis, leading to anti-proliferative effects .
Pharmacokinetics
Quinoline derivatives are generally known for their good bioavailability . The specific ADME properties of 3-Methylquinoline-2-carbonitrile would likely depend on factors such as its chemical structure and the route of administration.
Result of Action
Quinoline derivatives are known to have a wide range of biological effects, often related to their mode of action and the biochemical pathways they affect . For example, some quinoline derivatives have been shown to have anti-proliferative effects, likely due to their inhibition of enzymes involved in DNA synthesis .
Action Environment
The action of 3-Methylquinoline-2-carbonitrile, like other chemical compounds, can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other chemicals, which can affect the stability, efficacy, and action of the compound . .
Propiedades
IUPAC Name |
3-methylquinoline-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAMRGQXHVSGNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320480 |
Source


|
| Record name | 3-methylquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoline-2-carbonitrile | |
CAS RN |
19051-05-9 |
Source


|
| Record name | 19051-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)
